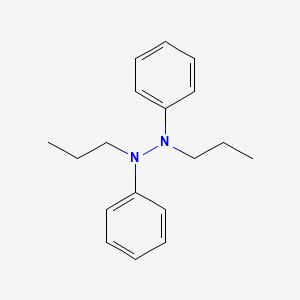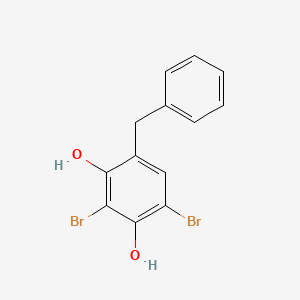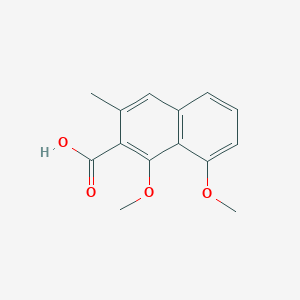
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid is an organic compound belonging to the naphthalene family It is characterized by the presence of two methoxy groups at positions 1 and 8, a methyl group at position 3, and a carboxylic acid group at position 2 on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the methylation of 1,8-dimethoxynaphthalene followed by carboxylation. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and methyl iodide (CH3I) for the methylation step. The carboxylation step can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.
Applications De Recherche Scientifique
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dimethoxynaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3-Methylnaphthalene-2-carboxylic acid: Lacks the methoxy groups, affecting its solubility and reactivity.
1,8-Dihydroxynaphthalene-2-carboxylic acid: Contains hydroxyl groups instead of methoxy groups, altering its chemical properties.
Uniqueness
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid is unique due to the combination of methoxy, methyl, and carboxylic acid groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
63473-10-9 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
1,8-dimethoxy-3-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-8-7-9-5-4-6-10(17-2)12(9)13(18-3)11(8)14(15)16/h4-7H,1-3H3,(H,15,16) |
Clé InChI |
OZOPODFDTUXHKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CC=C2)OC)C(=C1C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


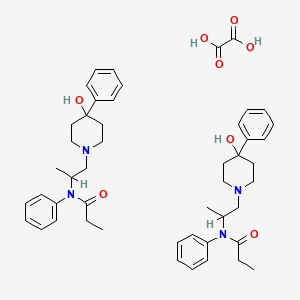

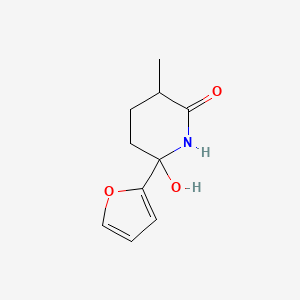


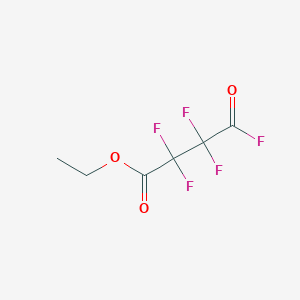
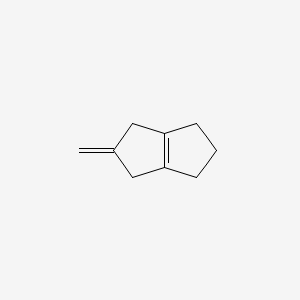
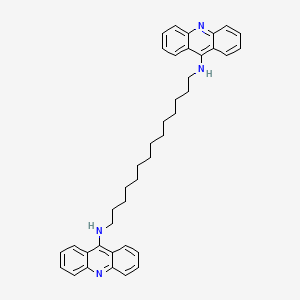

![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)

![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
